![molecular formula C18H12N2O3S B2451329 Methyl 3-phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate CAS No. 938001-05-9](/img/structure/B2451329.png)
Methyl 3-phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate
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Overview
Description
Methyl 3-phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a heterocyclic compound that contains a pyridine ring fused with an isoxazole ring and a thiophene ring. The compound is also known as 'MPI' and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of Methyl 3-phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate is not fully understood. However, it is believed to inhibit the activity of enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase by binding to their active sites. The compound also exhibits anti-inflammatory and anticancer activities by inhibiting the production of inflammatory cytokines and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl 3-phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate has been found to have various biochemical and physiological effects. It has been found to increase the levels of acetylcholine and dopamine in the brain, which can improve cognitive function and mood. The compound also exhibits anti-inflammatory effects by reducing the production of inflammatory cytokines such as TNF-α and IL-6. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Advantages and Limitations for Lab Experiments
Methyl 3-phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate has several advantages and limitations for lab experiments. One of the advantages is its potential as a lead compound for the development of new drugs targeting enzymes and diseases. The compound also exhibits various biochemical and physiological effects, which can be studied in vitro and in vivo. However, the compound has limitations such as its low solubility in water, which can affect its bioavailability and toxicity.
Future Directions
For research include the development of new derivatives of the compound and investigation of its effects on other enzymes and diseases.
Synthesis Methods
Methyl 3-phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate has been synthesized using various methods. One of the methods involves the reaction of 3-phenyl-4-pyridin-4-ylisoxazole with thiophene-2-carboxylic acid in the presence of a coupling reagent such as EDCI/HOBt. Another method involves the reaction of 3-phenylisoxazole with thiophene-2-carboxylic acid in the presence of a catalyst such as copper iodide. The yield of the compound varies depending on the method used.
Scientific Research Applications
Methyl 3-phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate has potential applications in scientific research. It has been found to exhibit inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. It has also been found to exhibit anti-inflammatory and anticancer activities. The compound can be used as a lead compound for the development of new drugs targeting these enzymes and diseases.
properties
IUPAC Name |
methyl 3-phenyl-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3S/c1-22-18(21)12-10-13(14-8-5-9-24-14)19-17-15(12)16(20-23-17)11-6-3-2-4-7-11/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMLXPTVXVPCOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C(=NO2)C3=CC=CC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate |
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